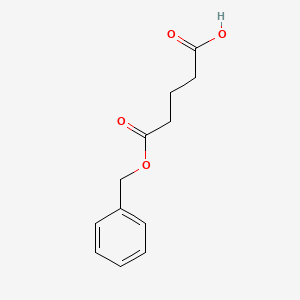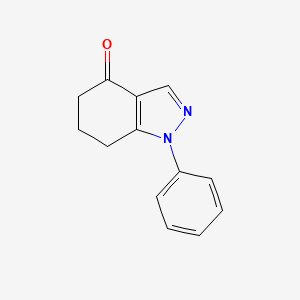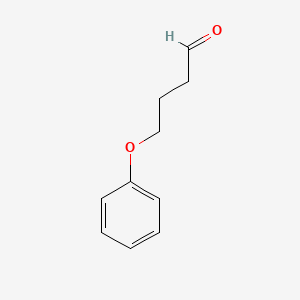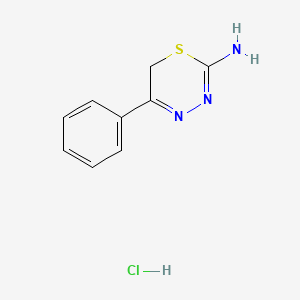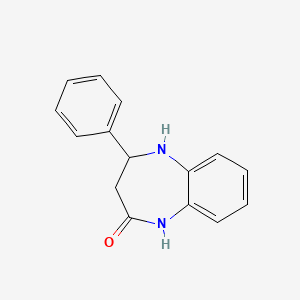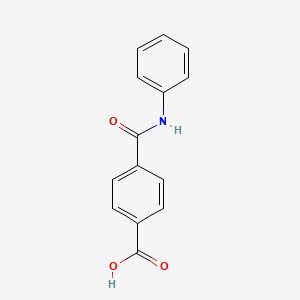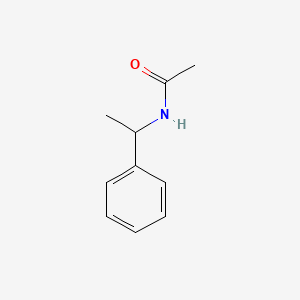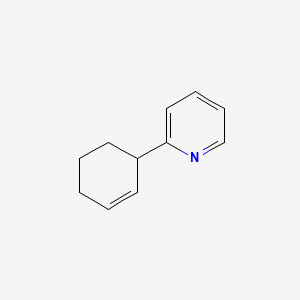
2-(2-Cyclohexenyl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions such as the Suzuki coupling, which is a method used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates . Additionally, radical cyclization has been employed to create various ring sizes fused to the pyridine ring, which is a strategy that could potentially be applied to the synthesis of 2-(2-Cyclohexenyl)pyridine .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies reveal the presence of intermolecular interactions and the conformational preferences of the molecules in the solid state and in solution. For instance, the presence of hydrogen bonding and π-π interactions can significantly influence the molecular conformation and stability .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring or the attached cyclohexene moiety. For example, the introduction of electron-withdrawing or electron-donating groups can affect the site and rate of electrophilic or nucleophilic attacks on the molecule . Additionally, the presence of a cyclohexene ring can introduce stereochemical considerations and influence the outcome of reactions such as cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the introduction of a cyclohexene ring to a pyridine derivative can alter its electronic properties and, consequently, its chemical behavior . The presence of substituents can also affect the luminescent properties of these compounds, as seen in the case of cyclometalated complexes .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and structure of compounds derived from the condensation reaction of 2-acetylpyridine and 2-formylpyridine, leading to the formation of cyclohexanol derivatives, including 2-(2-cyclohexenyl)pyridine. These compounds have been evaluated for their antimicrobial and antioxidant activities, with some showing moderate antifungal activity (Rusnac et al., 2020).
Photochemical Applications
- Studies on the photochemical reactions of pyridine and its derivatives with cyclohexane have been conducted, revealing insights into the radical mechanisms involved and the formation of this compound (Caplain et al., 1970).
Methodology in Organic Synthesis
- Innovative methods have been developed for synthesizing dihydropyrindines and tetrahydroquinolines, demonstrating the use of this compound as an intermediate in organic synthesis (Yehia et al., 2002).
Organometallic Chemistry
- In organometallic chemistry, the reactions of pyridine with organometallic compounds have been explored, showing the formation of this compound through various reaction mechanisms (Richey & Farkas, 1990).
Synthesis and Characterization of Complexes
- The synthesis and characterization of various organometallic complexes, including those with this compound, have been investigated, highlighting its role in complex formation and catalytic activities (Zhang & Nomura, 2010).
Environmental Applications
- Research on the degradation of pyridine in drinking water using dielectric barrier discharge systems has been conducted, with this compound being a relevant compound in understanding the degradation mechanisms (Li et al., 2017).
Mecanismo De Acción
Target of Action
Pyridine derivatives have been known to interact with various targets, such as c-met and vegfr-2, which are important for cancer therapies .
Mode of Action
For instance, a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2H)-carboxylate can provide 3-substituted tetrahydropyridines .
Biochemical Pathways
For example, microbial metabolism of the pyridine ring has been observed in soil bacteria . Additionally, pyridine and its derivatives are known to be involved in the Suzuki–Miyaura coupling process .
Pharmacokinetics
The physical form of 2-(2-cyclohexenyl)pyridine is an amber liquid , which might influence its bioavailability.
Result of Action
For instance, some pyridine derivatives have shown anticancer activity .
Safety and Hazards
Direcciones Futuras
The synthesis of pyridine compounds, including 2-pyridones, promises a bright scope in the future for the production of various pyridine compounds with extended applications . The unique reactivity of pyridine derivatives, especially pyridinyl radicals, opens up new possibilities for the functionalization of pyridines .
Propiedades
IUPAC Name |
2-cyclohex-2-en-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFVJLLSHTOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



